

# Comparative rheological properties of polydioxanone and other polyesters

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A Comparative Guide to the Rheological Properties of Polydioxanone and Other Biocompatible Polyesters

For researchers, scientists, and drug development professionals, understanding the processability and viscoelastic behavior of biodegradable polyesters is paramount for designing and fabricating medical devices and drug delivery systems. This guide provides an objective comparison of the rheological properties of polydioxanone (PDO) against other commonly used polyesters: polylactic acid (PLA), polyglycolic acid (PGA), and polycaprolactone (PCL). The information herein is supported by experimental data from various scientific studies.

## Overview of Rheological Properties

The flow and deformation characteristics of polymers, collectively known as rheology, are critical indicators of their behavior during melt processing techniques like extrusion, injection molding, and 3D printing. Key rheological parameters include melt flow index (MFI), shear viscosity, and viscoelastic moduli (storage modulus  $G'$  and loss modulus  $G''$ ). These properties are influenced by factors such as molecular weight, molecular weight distribution, and temperature.

Polydioxanone (PDO) is a semi-crystalline polymer known for its biocompatibility and biodegradability, making it a material of interest for absorbable medical devices.<sup>[1]</sup> Its rheological profile, when compared to other polyesters, reveals distinct processing characteristics.

## Comparative Rheological Data

The following tables summarize key quantitative rheological data for PDO, PLA, PCL, and PGA. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies. Therefore, the testing conditions (e.g., temperature, load) are provided for context.

### Table 1: Melt Flow Index (MFI)

The Melt Flow Index is a single-point measurement that indicates the ease of flow of a molten polymer. A higher MFI generally corresponds to a lower viscosity and lower molecular weight. [\[2\]](#)

Polymer	MFI (g/10 min)	Temperature (°C)	Load (kg)	Reference(s)
PDO	Not widely reported	-	-	-
PLA	5.9 - 10	190 - 210	2.16	<a href="#">[3]</a> <a href="#">[4]</a>
PCL	~13 (unmodified)	125	2.16	<a href="#">[5]</a>
PGA	Decreases with modification	230	2.16	<a href="#">[3]</a> <a href="#">[6]</a>

Note: MFI for PDO is not as commonly reported in the literature as for other polyesters. The MFI of PGA is highly dependent on modifications due to its high melting point and thermal sensitivity.

### Table 2: Zero-Shear Viscosity and Power-Law Index

Zero-shear viscosity ( $\eta_0$ ) represents the viscosity of the polymer at very low shear rates, providing insight into the material's resistance to flow under minimal stress. The power-law index ( $n$ ) describes the shear-thinning behavior of the polymer; a value less than 1 indicates that viscosity decreases as the shear rate increases. [\[7\]](#)

Polymer	Zero-Shear Viscosity ( $\eta_0$ ) (Pa·s)	Power-Law Index (n)	Temperature (°C)	Reference(s)
PDO	Varies with MW (e.g., $\sim 10^3$ - $10^4$ )	0.80 (for high MW)	Varies	[8]
PLA	$\sim 3780$ (linear)	$\sim 0.34$ - $0.66$	180	[9][10]
PCL	Increases with MW	Adheres to power law	100 - 140	[11][12]
PGA	Increases with modification	Not widely reported	230	[13]

### Table 3: Storage Modulus (G') and Loss Modulus (G'')

Storage modulus (G') is a measure of the elastic response of the material, representing the energy stored during deformation. The loss modulus (G'') indicates the viscous response, representing the energy dissipated as heat.[14]

Polymer	Storage Modulus (G') (Pa)	Loss Modulus (G'') (Pa)	Frequency (rad/s)	Temperature (°C)	Reference(s)
PDO	Increases with frequency	Increases with frequency	Varies	Varies	[1]
PLA	Increases with frequency	Increases with frequency	0.1 - 100	180	[15]
PCL	Increases with frequency	Increases with frequency	0.1 - 100	85	[6][16]
PGA	Increases with frequency	Increases with frequency	Varies	230	[13]

Note: The values of  $G'$  and  $G''$  are highly dependent on frequency and temperature. Generally, for all these polyesters, both moduli increase with increasing frequency.

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

### Rotational Rheometry

**Objective:** To measure the viscoelastic properties of the polymer melt, such as viscosity, storage modulus ( $G'$ ), and loss modulus ( $G''$ ).

**Typical Apparatus:** A controlled-strain or controlled-stress rotational rheometer equipped with a parallel-plate or cone-and-plate geometry and a temperature-controlled chamber.

**Protocol:**

- **Sample Preparation:** Polymer samples are dried under vacuum at an appropriate temperature (e.g., 60-80°C) for several hours to remove any moisture that could cause hydrolytic degradation during testing.
- **Instrument Setup:**
  - Select the appropriate geometry (e.g., 25 mm parallel plates).
  - Set the gap between the plates (e.g., 1 mm).
  - Preheat the chamber to the desired testing temperature (e.g., 190°C for PLA, 120-140°C for PCL).[15][16]
- **Loading:** The dried polymer is placed onto the lower plate, and the upper plate is lowered to the set gap, allowing the polymer to melt and fill the gap. Excess material is trimmed.
- **Equilibration:** The sample is allowed to thermally equilibrate for a set period (e.g., 5 minutes) under a nitrogen atmosphere to prevent oxidative degradation.
- **Measurement:**

- Frequency Sweep: A sinusoidal strain is applied at a constant amplitude (within the linear viscoelastic region, typically 0.1-1%) over a range of frequencies (e.g., 0.1 to 100 rad/s). The resulting stress and phase angle are measured to calculate  $G'$  and  $G''$ .[\[16\]](#)
- Flow Sweep: A steady shear rate is applied, and the resulting shear stress is measured to determine the shear viscosity as a function of the shear rate.

## Capillary Rheometry

Objective: To measure the shear viscosity of the polymer melt at high shear rates, which are relevant to processing conditions like extrusion.

Typical Apparatus: A capillary rheometer consisting of a heated barrel, a piston, and a capillary die of known dimensions (length and diameter).

Protocol:

- Sample Preparation: Polymer pellets or powder are dried as described for rotational rheometry.
- Instrument Setup:
  - The barrel is preheated to the desired test temperature (e.g., 220°C).
  - A capillary die with specific dimensions (e.g., L/D ratio of 16) is installed.
- Loading: A known amount of the polymer is loaded into the barrel.
- Melting and Equilibration: The polymer is allowed to melt and reach thermal equilibrium within the barrel for a specified time.
- Extrusion: The piston moves at a constant velocity, forcing the molten polymer through the capillary die. The pressure drop across the die is measured by a transducer.
- Data Acquisition: The test is repeated at various piston speeds to cover a range of shear rates.

- Calculation: The shear stress at the wall and the apparent shear rate are calculated from the pressure drop, flow rate, and die dimensions. Corrections (e.g., Bagley and Rabinowitsch) are often applied to obtain the true shear viscosity.

## Dynamic Mechanical Analysis (DMA)

Objective: To evaluate the viscoelastic properties of the solid polymer as a function of temperature and frequency.

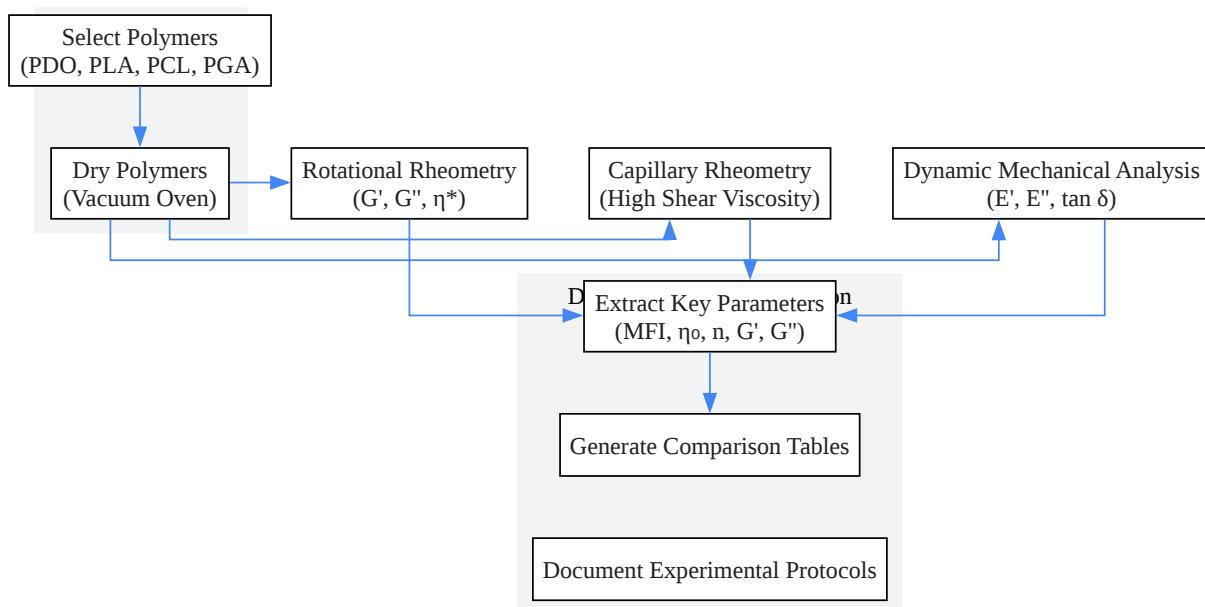
Typical Apparatus: A dynamic mechanical analyzer with a suitable clamping system (e.g., tensile, three-point bending) and a temperature-controlled chamber.

Protocol:

- Sample Preparation: A rectangular or cylindrical specimen of the polymer is prepared with precise dimensions.
- Instrument Setup:
  - The appropriate clamp is installed.
  - The sample is mounted in the clamp.
- Measurement:
  - A sinusoidal strain is applied to the sample at a constant frequency (e.g., 1 Hz) and amplitude.[16]
  - The temperature is ramped at a controlled rate (e.g., 3-5°C/min) over a desired range (e.g., 30°C to 110°C).[16]
  - The instrument measures the resulting stress and the phase lag between the stress and strain signals.
- Data Analysis: The storage modulus ( $E'$ ), loss modulus ( $E''$ ), and tan delta ( $E''/E'$ ) are calculated as a function of temperature. These data can be used to identify thermal transitions such as the glass transition temperature ( $T_g$ ).

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comparative rheological analysis of these polyesters.



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Workflow for Comparative Rheological Analysis

## Conclusion

This guide provides a comparative overview of the rheological properties of polydioxanone and other common biodegradable polyesters. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers and professionals in the field of drug development and medical device manufacturing. The distinct rheological profiles of these polymers necessitate careful consideration during material selection and process design.

to achieve desired product performance and manufacturing efficiency. Further research focusing on direct, side-by-side comparisons under identical experimental conditions would be beneficial for a more definitive understanding of their relative rheological behaviors.

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